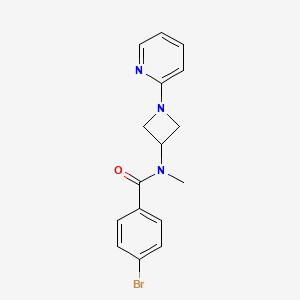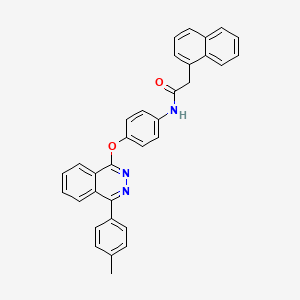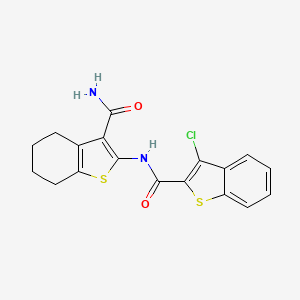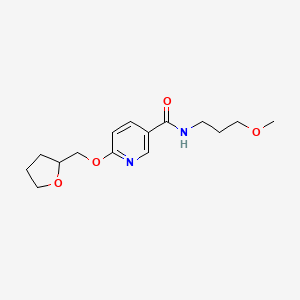
4-Bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. The compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for various experimental studies.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit a range of biological activities, such as inhibiting the growth of cancer cells, modulating neurotransmitter release, and regulating ion channels. The compound has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, epilepsy, and Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of 4-Bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide is not fully understood. However, it is believed to act by modulating the activity of various proteins and enzymes in the body, such as ion channels, neurotransmitter receptors, and enzymes involved in cell signaling pathways. The compound has been found to interact with several key proteins and enzymes, leading to its observed biological effects.
Biochemical and Physiological Effects:
4-Bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to modulate neurotransmitter release, leading to its potential use as a therapeutic agent for epilepsy and other neurological disorders. Additionally, it has been found to regulate ion channels, which may contribute to its observed effects on cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide is its potential as a therapeutic agent for various diseases. Its ability to modulate neurotransmitter release and regulate ion channels makes it a promising candidate for the treatment of neurological disorders. Additionally, its ability to inhibit the growth of cancer cells makes it a potential anticancer agent. However, one of the limitations of the compound is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-Bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. The compound has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential use in the treatment of other diseases, such as epilepsy and cancer. Finally, efforts to improve the compound's solubility and bioavailability may lead to its increased use in experimental settings.
Synthesemethoden
The synthesis of 4-Bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide involves the reaction of 4-bromo-N-methylbenzamide with 1-pyridin-2-ylazetidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction results in the formation of the desired compound, which can be purified using standard chromatographic techniques.
Eigenschaften
IUPAC Name |
4-bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c1-19(16(21)12-5-7-13(17)8-6-12)14-10-20(11-14)15-4-2-3-9-18-15/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRRCVCFMBBIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Ethylsulfonyl)piperazin-1-yl]-2-methyl-6-morpholin-4-ylquinazoline](/img/structure/B2595845.png)

![2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2595848.png)

![2,5-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2595851.png)
![N-(4-acetylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2595853.png)




![N-{[2-(methoxymethyl)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2595861.png)

